4-(2-Methyl-indol-3-yl)-butan-1-ol
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Overview
Description
4-(2-Methyl-indol-3-yl)-butan-1-ol is an organic compound that belongs to the indole family Indoles are heterocyclic compounds with a bicyclic structure, consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Methyl-indol-3-yl)-butan-1-ol can be achieved through several methods. One common approach involves the reaction of 2-methylindole with butanal in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, with the catalyst facilitating the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient and scalable synthesis. The reaction conditions are optimized to maximize yield and minimize by-products. Catalysts such as Lewis acids or Brønsted acids may be employed to enhance the reaction rate and selectivity.
Chemical Reactions Analysis
Types of Reactions
4-(2-Methyl-indol-3-yl)-butan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The indole ring can be reduced under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are often employed for substitution reactions.
Major Products Formed
Oxidation: The major product is typically a ketone or aldehyde.
Reduction: The major product is a reduced indole derivative.
Substitution: The major products depend on the substituent introduced, such as halides or esters.
Scientific Research Applications
4-(2-Methyl-indol-3-yl)-butan-1-ol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and natural products.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding.
Medicine: It has potential therapeutic applications, including as an anti-inflammatory or anticancer agent.
Industry: The compound is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-(2-Methyl-indol-3-yl)-butan-1-ol involves its interaction with specific molecular targets. The indole ring can bind to various receptors and enzymes, modulating their activity. The hydroxyl group may also participate in hydrogen bonding, enhancing the compound’s binding affinity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-(2-Methyl-1H-indol-3-yl)butanoic acid
- 2-Methyl-1H-indol-3-yl)acetic acid
- 1-Aryl-3-(indole-3-yl)-3-(2-aryl-1,2,3-triazol-4-yl)propan-1-one
Uniqueness
4-(2-Methyl-indol-3-yl)-butan-1-ol is unique due to its specific structure, which combines the indole ring with a butanol side chain. This combination imparts distinct chemical and biological properties, making it valuable for various applications. Its ability to undergo diverse chemical reactions and its potential therapeutic benefits further distinguish it from similar compounds.
Properties
Molecular Formula |
C13H17NO |
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Molecular Weight |
203.28 g/mol |
IUPAC Name |
4-(2-methyl-1H-indol-3-yl)butan-1-ol |
InChI |
InChI=1S/C13H17NO/c1-10-11(6-4-5-9-15)12-7-2-3-8-13(12)14-10/h2-3,7-8,14-15H,4-6,9H2,1H3 |
InChI Key |
LVEKZJGNKVCJSA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)CCCCO |
Origin of Product |
United States |
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